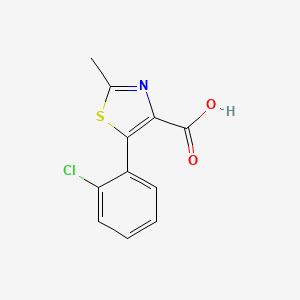

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

化学反应分析

Types of Reactions

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

Oxidation: Derivatives with additional oxygen-containing functional groups.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

科学研究应用

Fungicidal Activity

Research has demonstrated that derivatives of thiazole-4-carboxylic acids, including 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, exhibit potent fungicidal properties. These compounds are effective against various phytopathogenic fungi, making them valuable in crop protection. The compound's efficacy is attributed to its ability to disrupt fungal cellular processes, which can be crucial for managing crop diseases.

| Application | Target Organism | Mechanism of Action | Efficacy |

|---|---|---|---|

| Crop Protection | Phytopathogenic fungi | Inhibition of fungal growth | High at low concentrations |

The development of these compounds aligns with the increasing demand for sustainable agricultural practices that minimize environmental impact while effectively controlling plant diseases .

Anticancer Research

This compound has shown promising results in anticancer studies. It induces apoptosis in various cancer cell lines, including breast and leukemia cells. The compound's mechanism involves interaction with specific proteins associated with tumor growth, suggesting potential for therapeutic use.

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Industrial production methods may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

作用机制

The mechanism of action of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

5-Phenyl-2-methyl-1,3-thiazole-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

5-(2-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a bromine substituent instead of chlorine, which can influence its chemical properties.

Uniqueness

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which can enhance its reactivity and potential biological activities compared to its analogs. The specific arrangement of functional groups also contributes to its distinct chemical behavior and applications.

生物活性

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 334017-80-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and agricultural applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C11H8ClNO2S

- Molecular Weight : 243.71 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of thiazole-4-carboxylic acid derivatives against various bacterial strains, suggesting that this compound may possess similar properties.

- Case Study : A derivative of thiazole was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies.

- Research Findings : In vitro studies demonstrated that this compound induces cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from 5 to 20 µM, indicating potent activity .

The proposed mechanism involves the modulation of apoptosis pathways. Flow cytometry assays revealed that the compound increases p53 expression levels and activates caspase-3, leading to programmed cell death in cancer cells .

Agricultural Applications

This compound has also been studied for its fungicidal properties in agriculture.

- Fungicidal Activity : It has been shown to effectively control phytopathogenic fungi such as Fusarium and Alternaria species at low application rates. This is particularly relevant for sustainable agricultural practices where reduced chemical usage is desired .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, and what key intermediates should be monitored?

A widely applicable method involves cyclocondensation of substituted thioureas or thioamides with α-haloketones or α-halocarboxylic acid derivatives. For example:

- Thiazole ring formation : React 2-chlorophenyl-substituted thiourea with methyl-substituted α-bromoketone in ethanol under reflux (80°C, 6–8 hours). Intermediate thiazole precursors (e.g., 4-carboxy-thiazole derivatives) should be monitored via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ≈ 0.4–0.5) .

- Acid hydrolysis : Convert ester intermediates (e.g., ethyl 5-(2-chlorophenyl)-2-methylthiazole-4-carboxylate) to the carboxylic acid using NaOH (2M, 60°C, 2 hours), followed by HCl neutralization. Confirm completion via FTIR (loss of ester C=O stretch at ~1740 cm<sup>−1</sup> and emergence of carboxylic acid O-H stretch at 2500–3000 cm<sup>−1</sup>) .

Key intermediates :

- Thiourea derivatives (monitor via LC-MS , m/z 215 [M+H]<sup>+</sup>).

- Ester precursors (confirm via <sup>1</sup>H NMR : methyl singlet at δ 2.5 ppm, aromatic protons at δ 7.3–7.6 ppm) .

Q. How can researchers confirm the identity and purity of this compound?

Analytical workflow :

Melting Point (MP) : Compare observed MP (e.g., 206–207°C) with literature values .

HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2O/MeOH 60:40, flow rate 1 mL/min). Purity ≥97% is acceptable for most studies .

NMR :

- <sup>1</sup>H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for 2-chlorophenyl), methyl group (δ 2.4 ppm, singlet).

- <sup>13</sup>C NMR : Carboxylic acid C=O (δ 168–170 ppm), thiazole C-2 (δ 160–165 ppm) .

Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C11H8ClNO2S: C 50.49%, H 3.08%, N 5.35%) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Case study : Discrepancies between NMR-derived conformers and X-ray crystal structures often arise from dynamic effects (e.g., rotational barriers in solution).

- X-ray crystallography : Resolve absolute configuration and substituent orientation. For example, the dihedral angle between the thiazole ring and 2-chlorophenyl group is ~15° in analogous compounds, indicating partial conjugation .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis set. Compare theoretical NMR shifts (<sup>13</sup>C) with experimental data to identify dominant conformers .

Recommendation : Use synchrotron XRD for high-resolution structural data (e.g., bond lengths ±0.005 Å) to resolve ambiguities .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma stability)?

Methodological approach :

- pH stability : Test solubility and degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) over 24 hours. Monitor via HPLC-UV (λ = 254 nm).

- Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours). Calculate unbound fraction via LC-MS/MS .

- Light sensitivity : Store solutions in amber vials under N2 atmosphere. Degradation products (e.g., decarboxylated derivatives) can be identified via HRMS (m/z 234.02 [M-CO2]<sup>+</sup>) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Key modifications :

- Substituent variation : Replace 2-chlorophenyl with 4-fluorophenyl or pyridyl groups. Assess impact on target binding via molecular docking (e.g., COX-2 or kinase enzymes) .

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups. Evaluate solubility (LogP) and potency in vitro .

Data analysis :

- IC50 determination : Use dose-response curves (0.1–100 µM) in enzyme inhibition assays.

- Statistical validation : Apply ANOVA (p < 0.05) to compare derivatives .

属性

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARFJVHVCNYMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。